molecular formula C15H16N2S B085441 1-Phenyl-3-(1-phenylethyl)thiourea CAS No. 15093-41-1

1-Phenyl-3-(1-phenylethyl)thiourea

Cat. No. B085441
CAS RN: 15093-41-1
M. Wt: 256.4 g/mol
InChI Key: KPHXIOWPVPBEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(1-phenylethyl)thiourea, also known as Phenethylthiourea (PET), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative, and it has been found to have a variety of interesting properties that make it useful in a range of applications.

Mechanism Of Action

The mechanism of action of PET is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. PET has also been found to have some affinity for the alpha-adrenergic receptor, which may contribute to its effects on behavior.

Biochemical And Physiological Effects

PET has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain and an increase in heart rate and blood pressure. PET has also been found to have some effects on behavior, including increased locomotor activity and decreased anxiety-like behavior.

Advantages And Limitations For Lab Experiments

The advantages of using PET in lab experiments include its potency as a dopamine beta-hydroxylase inhibitor and its ability to increase dopamine levels in the brain. PET is also relatively easy to synthesize and has a relatively low toxicity. The limitations of using PET in lab experiments include its potential for off-target effects, as well as its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on PET, including investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for psychiatric disorders, and developing new methods for synthesizing and modifying PET. Additionally, PET may have potential applications in the development of new drugs for the treatment of addiction and other disorders related to dopamine dysfunction.

Synthesis Methods

The synthesis of PET can be achieved through several methods, including the reaction of phenethylamine and thiourea in the presence of a catalyst or through the reaction of phenyl isothiocyanate and phenethylamine. The resulting compound is a white crystalline powder that is soluble in organic solvents and has a melting point of around 160-165°C.

Scientific Research Applications

PET has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of dopamine in the brain. PET has been found to be a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels in the brain, which can be useful for studying the effects of dopamine on behavior and cognition.

properties

CAS RN

15093-41-1

Product Name

1-Phenyl-3-(1-phenylethyl)thiourea

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

1-phenyl-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)

InChI Key

KPHXIOWPVPBEKR-UHFFFAOYSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S

SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Other CAS RN

15093-41-1

synonyms

N-phenyl-N'-(1-phenylethyl)thiourea

Origin of Product

United States

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